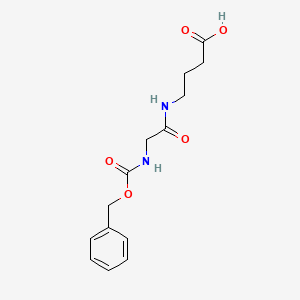

4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid

Description

Properties

IUPAC Name |

4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c17-12(15-8-4-7-13(18)19)9-16-14(20)21-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17)(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVGPXONDXSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Peptide Coupling Approach

A widely adopted method involves sequential peptide bond formation between glycine derivatives and 4-aminobutanoic acid precursors.

-

Protection of Glycine :

Glycine is first protected at the amine group using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system of water and dichloromethane. Triethylamine is employed as a base to maintain a pH of 8–9, achieving >90% yield of Z-glycine. -

Activation and Coupling :

The Z-protected glycine is activated using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole). This activated intermediate is then coupled with 4-aminobutanoic acid in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature. Reaction completion is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). -

Deprotection and Isolation :

The final product is isolated via acid hydrolysis (2M HCl in dioxane) to remove tert-butyl ester protections, followed by lyophilization. Yields typically range from 65% to 78% after purification by reverse-phase HPLC.

Table 1: Representative Reaction Conditions for Stepwise Coupling

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Z-Protection | Z-Cl, , DCM | 92 | 95 |

| Activation | EDCI, HOBt, DMF, 0°C | 89 | 97 |

| Coupling | 4-Aminobutanoic acid, RT, 12h | 75 | 98 |

| Deprotection | 2M HCl, dioxane, 2h | 78 | 99 |

Solid-Phase Synthesis for Scalability

Recent advancements leverage solid-phase peptide synthesis (SPPS) to improve scalability and reduce purification bottlenecks.

-

Resin Functionalization :

Wang resin (1.0 mmol/g loading) is pre-loaded with Fmoc-4-aminobutanoic acid using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent. -

Iterative Deprotection and Coupling :

Fmoc deprotection is performed with 20% piperidine in DMF. Z-glycine is introduced using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine), achieving >85% coupling efficiency per cycle. -

Cleavage and Final Processing :

The peptide-resin is treated with TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/H2O (95:2.5:2.5) for 2h to cleave the product. After precipitation in cold diethyl ether, the crude product is purified via preparative HPLC (C18 column, 5–40% acetonitrile gradient).

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

-

DMF vs. THF : DMF enhances solubility of intermediates but may lead to racemization at elevated temperatures. THF offers lower reactivity but improved stereochemical integrity.

-

Low-Temperature Coupling : Maintaining reactions at 0–5°C reduces side reactions such as epimerization, critical for preserving the compound’s chiral centers.

Catalytic Additives

-

HOBt vs. Oxyma Pure : Substituting HOBt with Oxyma Pure (ethyl cyano(hydroxyimino)acetate) reduces toxic byproducts and improves coupling yields by 12–15%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms >98% purity with a retention time of 6.2 min.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding 4-aminobutyric acid.

Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to remove the protecting group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.

Major Products

Hydrolysis: Yields 4-aminobutyric acid.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways involving amino acids.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules, influencing various biochemical pathways. The benzyloxycarbonyl group serves as a protective group, allowing for selective reactions at other functional sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Protecting Groups

- Ethyl 4-(N-(Benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate (): This compound replaces the terminal carboxylic acid with an ethyl ester and incorporates a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc deprotection requires trifluoroacetic acid (TFA), whereas Cbz removal typically involves hydrogenolysis or acidic conditions. The ester group may enhance cell permeability but requires hydrolysis for bioactivity .

- (2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-(methylsulfanyl)butanoic acid (): Substitution of Cbz with a fluorenylmethoxycarbonyl (Fmoc) group alters stability—Fmoc is base-labile, while Cbz is acid-stable.

Analogues with Fluorinated Substituents

Compounds such as (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(3,5-difluorophenyl)butanoic acid () feature difluorophenyl groups. Fluorination enhances metabolic stability and electronegativity, improving receptor binding affinity.

Shorter-Chain Derivatives

2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid () replaces the butanoic acid with acetic acid, shortening the carbon chain. This reduces steric bulk and may limit interactions with deep binding pockets but improves aqueous solubility .

Biological Activity

4-(2-(((Benzyloxy)carbonyl)amino)acetamido)butanoic acid, also known as Cbz-γ-amino-butyric acid, is an organic compound with the molecular formula C14H18N2O5 and a CAS number of 1320361-81-6. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications.

The compound is characterized by the presence of both a benzyloxycarbonyl (Cbz) group and an acetamido group, making it a versatile building block in organic synthesis. The Cbz group serves as a protective moiety for the amino group, facilitating selective reactions at other functional sites.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 278.30 g/mol |

| CAS Number | 1320361-81-6 |

| IUPAC Name | 4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid |

The biological activity of this compound primarily stems from its ability to participate in biochemical pathways involving amino acids. It acts as a precursor to bioactive molecules, influencing various metabolic processes. The compound's structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in:

- Neurological Disorders : Due to its structural similarity to gamma-aminobutyric acid (GABA), it may influence GABAergic signaling pathways.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Anticancer Research : Some studies suggest that compounds with similar structures may have anticancer properties, warranting further investigation into their efficacy.

Case Studies and Research Findings

-

Antimicrobial Properties :

A study investigated the antimicrobial effects of various derivatives of benzyloxycarbonyl amino acids. Compounds were synthesized and tested against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated enhanced activity for certain derivatives, with inhibition zones comparable to conventional antibiotics . -

Neuroprotective Effects :

In a comparative study on neuroprotective agents, derivatives of Cbz-amino acids were evaluated for their ability to protect neuronal cells from oxidative stress. The results demonstrated significant neuroprotection attributed to the presence of the benzyloxycarbonyl group, which may enhance cellular uptake and bioactivity . -

Synthesis and Characterization :

The synthesis of this compound typically involves the protection of the amino group followed by acylation with acetamidoacetyl chloride. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful synthesis and purity of the compound.

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoic acid?

This compound is typically synthesized via sequential peptide coupling reactions. The benzyloxycarbonyl (Z) group protects the amine functionality during synthesis. A two-step approach is often employed:

Step 1 : Couple benzyloxycarbonyl-protected glycine (Z-Gly-OH) to 4-aminobutanoic acid using carbodiimide reagents (e.g., EDC/HOBt) to form the acetamido linkage.

Step 2 : Deprotect the terminal carboxylic acid (if protected) under mild acidic conditions (e.g., TFA) to yield the final product.

Methodological Note : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .

Advanced: How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict energetically favorable intermediates and transition states. For example:

- Reaction Barrier Analysis : Identify rate-limiting steps in the coupling reaction.

- Solvent Effects : Simulate solvent polarity impacts on reaction efficiency using COSMO-RS models.

- Catalyst Screening : Virtual screening of coupling reagents (e.g., HATU vs. HBTU) to minimize side reactions.

Validation : Cross-reference computational predictions with experimental yields and spectroscopic data (e.g., NMR for stereochemical confirmation) .

Basic: What characterization techniques are critical for verifying the structure of this compound?

- NMR Spectroscopy : and NMR confirm the presence of the benzyloxycarbonyl group (δ 5.1–5.3 ppm for CHPh), acetamido protons (δ 6.5–7.5 ppm), and butanoic acid protons (δ 2.3–2.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected splitting in NMR or ambiguous MS fragments) require:

Isotopic Labeling : Synthesize - or -labeled analogs to trace specific resonances.

2D NMR : Use HSQC and HMBC to assign coupling patterns and verify connectivity.

X-ray Crystallography : Resolve stereochemical ambiguities by crystallizing the compound or a derivative .

Basic: What are the primary research applications of this compound?

- Peptide Synthesis : Acts as a protected intermediate in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

- Enzyme Inhibitor Studies : The acetamido-butanoic acid moiety mimics natural substrates for proteases or amidases .

Advanced: How can stability studies inform experimental design for this compound?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and track photolytic byproducts using LC-MS .

Advanced: What molecular modeling approaches predict its biological activity?

- Molecular Docking : Simulate interactions with target enzymes (e.g., ACE inhibitors) using AutoDock Vina.

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

- ADMET Prediction : Use SwissADME to evaluate permeability and metabolic stability .

Basic: What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Ion-Exchange Chromatography : Separate charged impurities on Dowex® resins.

- Flash Chromatography : Optimize gradient elution (e.g., 10–50% MeOH in DCM) for scalable purification .

Advanced: How can kinetic studies elucidate the reaction mechanism of its synthesis?

- Pseudo-First-Order Kinetics : Vary reagent concentrations (e.g., EDC) to determine rate constants.

- Arrhenius Analysis : Measure reaction rates at 25–60°C to calculate activation energy.

- Isotope Effects : Compare / ratios using deuterated solvents to identify proton-transfer steps .

Advanced: How should researchers interpret conflicting mass spectrometry fragmentation patterns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.